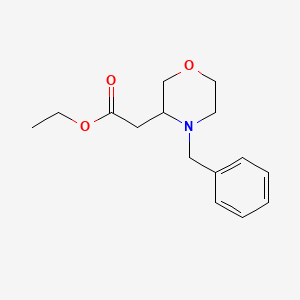

Ethyl 2-(4-benzylmorpholin-3-yl)acetate

Description

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the morpholine ring, which is further connected to an ethyl acetate moiety

Properties

IUPAC Name |

ethyl 2-(4-benzylmorpholin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(17)10-14-12-18-9-8-16(14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSNILZTWDJCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate typically involves the reaction of (S)-2-(4-benzylmorpholin-3-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- ®-Methyl 2-(4-benzylmorpholin-3-yl)acetate

- (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile

Uniqueness

(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is unique due to its specific stereochemistry and the presence of an ethyl acetate group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 2-(4-benzylmorpholin-3-yl)acetate is characterized by the presence of a morpholine ring substituted with a benzyl group, which is linked to an ethyl acetate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to ethyl 2-(4-benzylmorpholin-3-yl)acetate exhibit notable antimicrobial properties. A study evaluating a series of morpholine derivatives found that certain substitutions on the morpholine ring enhanced antibacterial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(4-benzylmorpholin-3-yl)acetate | E. coli | 8 μg/mL |

| Ethyl 2-(substituted benzylthio)-4... | S. aureus | 4 μg/mL |

| Ethyl 2-(substituted benzylthio)-4... | P. aeruginosa | 16 μg/mL |

The above table summarizes the MIC values for various compounds, highlighting the effectiveness of ethyl 2-(4-benzylmorpholin-3-yl)acetate in comparison to structurally similar compounds.

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study demonstrated that ethyl 2-(4-benzylmorpholin-3-yl)acetate showed significant inhibition against Gram-negative bacteria, particularly A. baumannii and P. aeruginosa. The compound's mechanism of action was linked to its ability to inhibit bacterial gyrase, a critical enzyme for bacterial DNA replication .

- Antifungal Activity : In addition to antibacterial properties, derivatives of morpholine compounds have been investigated for antifungal activity against species such as Candida albicans. The results indicated that certain modifications led to enhanced efficacy, suggesting potential therapeutic applications in treating fungal infections .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies revealed favorable absorption characteristics for ethyl 2-(4-benzylmorpholin-3-yl)acetate, with a half-life indicating potential for sustained activity in vivo. Toxicological assessments are ongoing to ensure safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for Ethyl 2-(4-benzylmorpholin-3-yl)acetate, and how are key reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step protocols involving:

- Acetylation : Reacting intermediates with acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate .

- Ester Cleavage : Using TFA in CH₂Cl₂ to cleave tert-butyl esters, yielding trifluoroacetate salts for subsequent coupling .

- Amide Coupling : Employing HATU/DIPEA with 4-isopropylaniline in DMF to form acetamide derivatives .

- Optimization : Adjusting stoichiometry (e.g., stepwise addition of acetyl chloride) and reaction time (overnight stirring for completeness) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-(4-benzylmorpholin-3-yl)acetate, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry and functional groups. For example, ¹H NMR in CDCl₃ reveals characteristic signals: δ 7.69 (amide NH), 4.90 (morpholine CH), and 1.21 ppm (isopropyl CH₃) .

- GC-MS : Useful for purity assessment; fragmentation patterns (e.g., m/z 347 [M+H]⁺) validate molecular weight .

- ESI/APCI-MS : Detects adducts (e.g., m/z 369 [M+Na]⁺) to confirm molecular ion identity .

Advanced Research Questions

Q. How can low yields in the coupling step of Ethyl 2-(4-benzylmorpholin-3-yl)acetate derivatives be mitigated?

- Methodological Answer :

- Reagent Selection : Replace traditional coupling agents with HATU, which enhances efficiency in DMF .

- Solvent Optimization : Use anhydrous DMF to minimize side reactions (e.g., hydrolysis of active esters).

- Stoichiometry Adjustments : Increase equivalents of 4-isopropylaniline (1.5–2.0 eq.) to drive reactions to completion .

- Monitoring : Employ TLC (silica gel, CH₂Cl₂/MeOH) to track reaction progress and isolate intermediates early .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning .

- Space Group Validation : SHELXT automates space-group determination, reducing errors in initial model construction .

- Discrepancy Analysis : Compare predicted (DFT-optimized) and experimental bond lengths/angles. Adjust hydrogen atom positions using SHELXL’s HFIX command to improve R-factors .

Q. How can stereochemical challenges during synthesis be addressed, particularly for R-configured derivatives?

- Methodological Answer :

- Chiral Resolution : Use (R)-4-benzyloxazolidine-2-thione (CAS 190970-58-2) as a chiral auxiliary to control configuration at the morpholine ring .

- Stereoselective Alkylation : Employ LHMDS as a strong base in THF at -70°C to favor kinetically controlled alkylation of enolates .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation measurements .

Data Contradiction Analysis

Q. How should researchers address unexpected NMR signals in Ethyl 2-(4-benzylmorpholin-3-yl)acetate synthesis?

- Methodological Answer :

- Impurity Identification : Compare experimental ¹H NMR with literature (e.g., δ 2.14 ppm for acetyl CH₃ ). Additional signals at δ 3.3–3.5 ppm may indicate unreacted morpholine intermediates.

- Purification : Re-purify via column chromatography (hexane/ethyl acetate gradient) or recrystallization to remove by-products .

- Deuterated Solvent Effects : Re-acquire NMR in DMSO-d₆ to detect exchangeable protons (e.g., NH groups from incomplete coupling) .

Crystallography and Computational Modeling

Q. What protocols are recommended for determining the crystal structure of Ethyl 2-(4-benzylmorpholin-3-yl)acetate?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXD identifies heavy atoms (e.g., S, Cl) for experimental phasing .

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned data and ISOR restraints to address thermal motion anisotropies .

- Validation : Check CIF files with PLATON to detect missed symmetry or solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.